BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Solution stability Reversible inhibition PI3K

Choose LY-294002 (CAS 40644-76-6) for its irreplaceable multi-target profile—simultaneously inhibits PI3K isoforms, CK2, DNA-PK, and BET bromodomains, driving apoptosis in glioma models where PI-103 only arrests growth. Its competitive binding supports rapid Akt signal recovery in pulse-chase experiments, outperforming irreversible wortmannin. Use at 10–25 μM for >90% p-Akt suppression. Validate BET-dependent phenotypes with a parallel BET-selective inhibitor. This foundational probe is essential for rigorous PI3K/Akt/mTOR research.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 40644-76-6
Cat. No. B2903839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
CAS40644-76-6
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4
InChIInChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)21-16-28-22-15-19(9-10-20(22)23(21)25)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3
InChIKeyQIMHRWHJVGPMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (LY-294002): A Validated Pan-PI3K Tool Compound for Pathway Dissection


The compound 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, commonly designated LY-294002, is a synthetic flavonoid derivative that functions as a competitive, reversible, cell-permeable inhibitor of class I phosphoinositide 3-kinases (PI3Ks). It was the first synthetic molecule demonstrated to inhibit p110α, p110β, and p110δ with sub-micromolar potency, establishing it as a foundational chemical probe for the PI3K/Akt/mTOR signaling axis [1]. Beyond its canonical PI3K activity, LY-294002 also exhibits secondary kinase inhibition, notably against casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK), and engages bromodomain and extra-terminal (BET) family proteins, features that must be factored into experimental design [2].

Why Generic PI3K Inhibitor Substitution Cannot Replace 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one in Scientific Workflows


Despite the availability of numerous pan-PI3K and isoform-selective inhibitors, LY-294002 occupies a unique position in the PI3K toolkit because its polypharmacology—simultaneous inhibition of PI3K isoforms, CK2, DNA-PK, and BET bromodomains—cannot be replicated by any single alternative. A researcher switching to the more potent PI-103 or the irreversible wortmannin will obtain markedly different cellular responses; PI-103 primarily yields cytostasis in glioma models, whereas LY-294002 induces apoptosis due to broader target engagement [1]. Similarly, the commonly paired negative-control analogue LY-303511, which substitutes a piperidine oxygen for the morpholine nitrogen, is devoid of PI3K activity yet retains BET bromodomain binding, making it an inadequate substitute for pathway-specific studies without careful controls [2].

Quantitative Comparative Evidence for 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Versus Key PI3K Inhibitor Alternatives


Wortmannin vs. 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: Solution Stability and Binding Reversibility

LY-294002 provides a reversible, ATP-competitive inhibition mechanism that enables washout experiments, unlike wortmannin which irreversibly alkylates the PI3K catalytic subunit [1]. In solution at -20°C, LY-294002 retains potency for at least 3 months as a DMSO stock, whereas wortmannin undergoes rapid hydrolysis with a half-life of approximately 10 minutes in aqueous media at neutral pH . This difference dictates experimental handling: LY-294002 can be pre-diluted and stored, while wortmannin must be prepared fresh immediately before each experiment.

Solution stability Reversible inhibition PI3K Wortmannin

PI3K Isoform Selectivity Profile of 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Compared to PI-103, Wortmannin, and Isoform-Selective Inhibitors

A systematic in vitro panel using a scintillation proximity assay measured the IC50 values of major PI3K inhibitors against class I p110 isoforms [1]. LY-294002 exhibited IC50 values of 0.70 μM (p110α), 0.306 μM (p110β), 1.33 μM (p110δ), and 7.26 μM (p110γ). In contrast, PI-103, a pan-PI3K/mTOR inhibitor, showed sub-nanomolar potency for p110α (0.0008 μM) with >1,000-fold higher potency. Wortmannin exhibited picomolar IC50s (0.001–0.01 μM) across isoforms, confirming LY-294002 as the least potent pan-class I agent in this panel but with a distinct β-isoform preference not seen with wortmannin or PI-103.

PI3K isoform selectivity p110α p110β p110δ p110γ IC50 comparison

BET Bromodomain Off-Target Activity: 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Contrasted with LY-303511

Quantitative chemoproteomic profiling has established that LY-294002 binds and inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4 with IC50 values of approximately 1–2 µM [1]. The structurally related analogue LY-303511, which replaces the morpholine oxygen with an NH in the piperidine ring, shows approximately 5- to 10-fold weaker BET inhibition (IC50 ~10 μM) and is commonly deployed as a PI3K-inactive negative control . This parallel BET inhibition by both compounds underscores a critical caveat: LY-303511-controlled experiments cannot isolate PI3K-dependent effects from BET-dependent effects because both agents engage bromodomains at overlapping concentration ranges.

BET bromodomain BRD2 BRD3 BRD4 Off-target pharmacology

Differential Cytotoxicity in Glioma Cells: 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Induces Apoptosis Whereas PI-103 Induces Cytostasis

In a panel of six human glioma cell lines, LY-294002 and PI-103 were compared for their effects on Akt phosphorylation (p-Akt), cell viability, and cell death [1]. PI-103 blocked p-Akt at nanomolar concentrations (0.1–1 μM) with minimal cytotoxic LDH release, indicating a cytostatic mechanism. In contrast, LY-294002 suppressed p-Akt with an IC50 approximately 100-fold higher than PI-103 (~10 μM for comparable p-Akt suppression) and concomitantly induced significant LDH release, signifying apoptosis. The toxic and efficacious dose ranges for LY-294002 overlapped, whereas PI-103 exhibited a clear separation between Akt-inhibitory and toxic concentrations.

Glioma Apoptosis Cytostasis LDH release Therapeutic window

Casein Kinase 2 (CK2) and DNA-PK Inhibition: Additional Kinase Targets of 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Not Shared by Classical PI3K Inhibitors

Kinase selectivity profiling has identified two additional high-affinity targets of LY-294002: casein kinase 2 (CK2) and DNA-dependent protein kinase (DNA-PK) [1]. LY-294002 inhibits human CK2 with an IC50 of 98 nM, placing this activity within its common working concentration range (10–50 μM). For DNA-PK, LY-294002 acts as a competitive, reversible inhibitor with an IC50 of 1.4 μM. By comparison, the classical PI3K inhibitor wortmannin does not inhibit CK2 at relevant concentrations, and the PI3K/mTOR inhibitor PI-103 inhibits DNA-PK with an IC50 of 8 nM, making it a more potent DNA-PK inhibitor relative to its PI3K activity. The convergence of PI3K, CK2, and DNA-PK inhibition in a single molecule explains the broad apoptotic and autophagy-modulating effects of LY-294002.

CK2 inhibition DNA-PK inhibition Multi-kinase profiling Autophagy

Optimal Research Applications for 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Based on Empirical Evidence


Time-Resolved PI3K/Akt Signaling Dynamics Requiring Reversible Pathway Blockade

In pulse-chase or washout assays where the temporal dynamics of Akt phosphorylation must be followed, LY-294002 is preferred over the irreversible inhibitor wortmannin because its competitive binding permits rapid signal recovery after compound removal [1]. Typical working concentrations of 10–25 μM are used to achieve >90% p-Akt suppression in most cell lines, with signal restoration observed within 1–2 hours of washout .

Combination Cancer Therapy Studies Involving Chemotherapy or Radiation

LY-294002 at low doses (sub-micromolar) synergistically enhances the efficacy of cisplatin and γ-irradiation in vitro and in vivo, achieving 61% endothelial cell death in triple combination versus 11–17% for single agents [1]. In mouse xenograft models of oral squamous carcinoma and prostate cancer, the triple combination inhibited tumor growth significantly more than monotherapy. This established protocol provides a validated reference standard for benchmarking novel PI3K pathway sensitizers.

Negative-Control Experiments Requiring BET Bromodomain-Controlled PI3K Studies

Because LY-294002 inhibits BET bromodomain proteins (BRD2/3/4) with IC50 values of 1–2 µM [1], experiments aiming to attribute phenotypes solely to PI3K must incorporate a BET-selective inhibitor (e.g., I-BET-762) in parallel with LY-294002. The standard negative-control analogue LY-303511 is insufficient for this purpose because it also engages BET bromodomains, albeit with ~5- to 10-fold lower affinity. Published chemoproteomic data provide the quantitative framework for distinguishing PI3K-dependent from BET-dependent transcriptional effects.

Apoptosis Induction Screens in Glioblastoma and Solid Tumor Models

In glioma cell lines such as U87MG, LY-294002 triggers significant apoptotic cell death (measured by LDH release and caspase activation) at concentrations of 10–20 μM, in contrast to the cytostatic response elicited by PI-103 [1]. This property makes LY-294002 a suitable positive control for high-content apoptosis screening assays where both PI3K pathway suppression and cell death are desired endpoints. The overlapping efficacy-toxicity profile must be accounted for in dose-response analyses by including sub-cytotoxic concentrations (≤5 μM) as internal PI3K-inhibition controls.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.